molecular formula C19H22N2O3 B2999052 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one CAS No. 1421496-78-7

2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one

Cat. No.: B2999052
CAS No.: 1421496-78-7
M. Wt: 326.396
InChI Key: XWLUFWCCZZDAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-methyl-6,9-diazaspiro[45]decane-6-carbonyl)-4H-chromen-4-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, which can be achieved through a series of cyclization reactions. The chromenone moiety is then introduced via a condensation reaction with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.

    Industry: It is utilized in the development of advanced materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 9-methyl-6,9-diazaspiro[4.5]decane
  • 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
  • 2-isopropyl-6-oxa-2,9-diazaspiro[4.5]decane

Uniqueness

Compared to these similar compounds, 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one stands out due to its chromenone moiety, which imparts additional chemical reactivity and potential biological activity. This unique structure allows for a broader range of applications and more diverse chemical transformations.

Properties

IUPAC Name

2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-20-10-11-21(19(13-20)8-4-5-9-19)18(23)17-12-15(22)14-6-2-3-7-16(14)24-17/h2-3,6-7,12H,4-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLUFWCCZZDAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.